molecular formula C12H15ClN2O B1489364 2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one CAS No. 1225823-53-9

2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one

Cat. No. B1489364
M. Wt: 238.71 g/mol
InChI Key: FVEBLDXYHGOAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

2. DNA Methylation in Tumor Cells The compounds derived from the piperazine-based tertiary amino alcohols and their dihydrochlorides, which are structurally related to the target chemical, have been studied for their influence on tumor DNA methylation processes. These compounds were synthesized through a reaction involving 1-(4-alkoxyphenyl)-2-phenyl(chlorophenyl)ethanones and exhibited potential impact on tumor DNA methylation, a crucial process in cancer development (Hakobyan et al., 2020).

3. Anticancer and Antituberculosis Properties Certain derivatives, namely [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, have demonstrated notable anticancer and antituberculosis properties. Specifically, derivatives 3a and 3c showed significant activity against human breast cancer cell lines and strains of M. tb h37Rv in vitro, indicating their potential as therapeutic agents for both tuberculosis and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antibacterial and Antifungal Applications

4. Antimicrobial Activity Azole-containing piperazine derivatives have demonstrated moderate to significant antibacterial and antifungal activities in vitro. Certain compounds, specifically 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone and 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1yl)-2-(2-phenyl-1H-imidazol-1-yl)ethanone, showed remarkable and broad-spectrum antimicrobial efficacy, comparable to standard drugs like chloramphenicol and fluconazole. Another derivative, 2-((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)1H-benzo[d]imidazole, was particularly effective against the PC-3 cell line (Gan, Fang, & Zhou, 2010).

properties

IUPAC Name

2-(3-chlorophenyl)-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-3-1-2-10(8-11)9-12(16)15-6-4-14-5-7-15/h1-3,8,14H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEBLDXYHGOAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.